molecular formula C21H24N4O B2519233 4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421481-85-7

4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Cat. No. B2519233
CAS RN: 1421481-85-7
M. Wt: 348.45
InChI Key: OJRVWMJCBNQCMV-UHFFFAOYSA-N
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Description

The compound "4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological and medicinal applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us infer the properties and potential uses of the compound .

Synthesis Analysis

The synthesis of related benzamide derivatives often involves the coupling of an appropriate amine with an acid chloride. For instance, the synthesis of various N-substituted benzamides has been reported using 2-aminothiazole and 2-amino-2-thiazoline bases coupled with acid chlorides of dimethylaminobenzoic acid . Similarly, the synthesis of N-substituted imidazolylbenzamides has been described, indicating that the imidazolyl group can be a key component in the synthesis of such compounds . These methods could potentially be adapted for the synthesis of "4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods such as infrared spectroscopy, NMR spectroscopy, and mass spectroscopy. In some cases, the structure is further confirmed by single-crystal X-ray diffraction . The presence of a dimethylamino group and an imidazolyl group in the compound suggests that it may have a planar structure, which could influence its reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their substituents. The biological evaluation of these compounds often involves their interaction with enzymes and receptors. For example, some benzamide derivatives have been screened for their inhibitory potential against alkaline phosphatases and ecto-5'-nucleotidases, indicating that they can bind to nucleotide protein targets . This suggests that "4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide" may also interact with similar biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Compounds with a dimethylamino group are often soluble in organic solvents and may exhibit different properties in the gas phase compared to aqueous solutions . The presence of an imidazolyl group can confer biological activity, as seen in compounds that exhibit class III electrophysiological activity . These properties are crucial for the potential therapeutic applications of the compound.

Scientific Research Applications

Antioxidant, Antitumor, and Antimicrobial Activities

Research has highlighted the chemical behavior of related compounds in generating derivatives with significant biological activities. For instance, microwave-assisted synthesis has been utilized to create pyrazolopyridine derivatives that exhibit considerable antioxidant, antitumor, and antimicrobial activities. These compounds have shown high activity against liver and breast cell lines, indicating their potential as therapeutic agents (El‐Borai et al., 2013).

Binding to Protein Targets

A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides synthesized for potential biological applications have been evaluated for their inhibitory potential against human recombinant alkaline phosphatases and ecto-5′-nucleotidases. These compounds demonstrate the ability to interact with nucleotide protein targets, suggesting their utility in medicinal chemistry (Saeed et al., 2015).

Corrosion Inhibition

In the field of materials science, benzothiazole derivatives have been synthesized and evaluated for their corrosion inhibiting effects against steel in acidic solutions. These compounds offer a chemical means for protecting metals from corrosion, highlighting their industrial application potential (Hu et al., 2016).

Central Nervous System Agents

The synthesis and biological evaluation of cis- and trans-4-amino-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives, related to the compound , have shown marked inhibition of tetrabenazine-induced ptosis. This suggests their potential as antidepressants and central nervous system agents, indicating a direction for further therapeutic exploration (Martin et al., 1981).

Antimicrobial and Antioxidant Agents

Synthesis of novel chalcone linked imidazolones has demonstrated potential antimicrobial and antioxidant activities. These synthesized compounds highlight the broad spectrum of biological activities that can be achieved through chemical modifications of the core benzamide structure (Sadula et al., 2014).

Inhibition of Mitosis in Plant Cells

Research into N-(1,1-dimethylpropynyl) benzamide series has revealed powerful and selective inhibition of mitosis in plant cells, suggesting applications in agriculture and plant biology (Merlin et al., 1987).

properties

IUPAC Name

4-(dimethylamino)-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-24(2)19-11-9-18(10-12-19)21(26)23-13-6-15-25-16-14-22-20(25)17-7-4-3-5-8-17/h3-5,7-12,14,16H,6,13,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRVWMJCBNQCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

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